Allyl 1,1,2,3,3,3-hexafluoropropyl ether
Description
Significance within Fluorinated Organic Chemistry and Polymer Science
The importance of Allyl 1,1,2,3,3,3-hexafluoropropyl ether stems from its identity as a fluorinated ether. Fluorinated ethers are a class of compounds known for the enhanced thermal stability, chemical resistance, and oxidative durability conferred by the presence of strong carbon-fluorine (C-F) bonds. keimei-kinen.com The high electronegativity of fluorine atoms creates robust bonds that contribute to the inertness and stability of the fluorinated portion of the molecule. keimei-kinen.complasticsengineering.org This characteristic is central to the field of fluoropolymers, which are high-performance materials utilized across numerous demanding industries, including aerospace, electronics, automotive, and chemical processing. fluoropolymerpartnership.compeflon.comholscot.com
The incorporation of ether linkages into fluorinated polymer chains can impart thermoplastic properties, allowing for thermal forming and extrusion, which is a significant technological advantage for manufacturing chemically resistant tubing and various laboratory apparatus. wikipedia.org While fully fluorinated ethers exhibit extreme chemical inertness, partially fluorinated ethers like this compound offer a balance between fluorophilic characteristics and the reactivity of a hydrocarbon segment. keimei-kinen.com This duality is crucial for creating polymers with tailored properties, such as modified surface energy, specific solubility, and controlled reactivity. The hexafluoropropyl group in the molecule contributes to low polarizability and reduced intermolecular interactions, which can translate to desirable material properties like low friction and non-stick surfaces. keimei-kinen.comcurbellplastics.com
Role as a Versatile Monomer and Strategic Chemical Intermediate
The dual functionality of this compound underpins its role as both a versatile monomer and a strategic chemical intermediate.
As a monomer , the compound's utility lies in its terminal allyl group. The double bond in the allyl group provides a reactive site for polymerization, particularly radical polymerization. researchgate.netnih.gov Allyl ethers can be copolymerized with other ethylenically unsaturated monomers, such as tetrafluoroethylene (B6358150) (TFE) or vinylidene fluoride (B91410) (VDF), to introduce the hexafluoropropoxy side chains into a polymer backbone. google.com This process allows for the modification of fluoropolymer properties. For instance, incorporating such side chains can alter the physical characteristics of the resulting polymer, such as its flexibility, solubility, and processing temperature. wikipedia.org While allyl ethers can sometimes act as retarders or chain transfer agents in radical polymerizations, their ability to be incorporated into polymer structures is of significant interest for creating functionalized fluoropolymers. researchgate.net
As a strategic chemical intermediate , the allyl group serves as a reactive handle for various organic transformations. The allyl group is a well-established protecting group for alcohols in multi-step organic synthesis, valued for its stability under both acidic and basic conditions. organic-chemistry.org It can be introduced and later removed under specific conditions, often involving palladium catalysts, allowing for complex molecular construction. organic-chemistry.org Furthermore, the ether linkage can be cleaved under specific conditions, and the allyl group itself can undergo a range of reactions, such as isomerization, oxidation, and addition reactions. organic-chemistry.org This reactivity allows the hexafluoropropoxy moiety to be introduced into a wide array of molecular architectures, making this compound a valuable building block for synthesizing more complex fluorinated compounds for applications in pharmaceuticals and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-prop-2-enoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O/c1-2-3-13-6(11,12)4(7)5(8,9)10/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXLBHULARLUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880495 | |
| Record name | 2H-Hexafluoropropyl allyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59158-81-5 | |
| Record name | 3-(1,1,2,3,3,3-Hexafluoropropoxy)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59158-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1,2,3,3,3-Hexafluoropropoxy)propene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059158815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Hexafluoropropyl allyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,1,2,3,3,3-hexafluoropropoxy)propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Polymerization and Copolymerization Behavior of Allyl 1,1,2,3,3,3 Hexafluoropropyl Ether
Radical Polymerization Characteristics
Radical polymerization is a common method for polymer synthesis, but the inclusion of an allyl monomer like Allyl 1,1,2,3,3,3-hexafluoropropyl ether introduces specific challenges and characteristics, primarily related to a process known as degradative chain transfer.
Monomer reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the relative preference of a propagating polymer chain ending in one monomer unit (M₁) to add another molecule of the same monomer (M₁) versus a molecule of the comonomer (M₂).
This disparity indicates that a propagating chain, regardless of its terminal unit, will preferentially add the comonomer (MMA, Styrene (B11656), etc.) over the allyl ether. Furthermore, a propagating chain ending in an allyl ether radical will have a very low tendency to add another allyl ether molecule. This results in copolymers containing only isolated units of the allyl ether, and it is difficult to incorporate a significant amount of the allyl monomer into the polymer backbone. researchgate.net
For illustrative purposes, the table below shows experimentally determined reactivity ratios for different allyl compounds with various comonomers, which demonstrates the typical low reactivity of the allyl monomer.
| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) |
|---|---|---|---|
| Allyl Acetate | Methyl Methacrylate (MMA) | 0.024 | 41 |
| Allyl Acetate | Styrene | 0.021 | 66 |
| Allyl Glycidyl (B131873) Ether (AGE) | Acrylonitrile (AN) | 0.21 | 1.86 |
Data sourced from analogous allyl systems for illustrative purposes. researchgate.netresearchgate.net
This transfer reaction creates a new radical on the allyl monomer. However, this allyl radical is resonance-stabilized and thus significantly less reactive than the propagating radical from which it was formed. Due to its lower reactivity, this new radical is slow to initiate a new polymer chain by adding to another monomer molecule. This effectively reduces the concentration of active propagating radicals in the system, leading to a lower polymerization rate and the formation of polymers with lower molecular weights. researchgate.net
The presence of the electron-withdrawing hexafluoropropyl group in this compound is expected to influence the reactivity of the allyl group, but it is unlikely to prevent the characteristic degradative chain transfer that dominates the polymerization behavior of allyl compounds.
Controlled/Living Polymerization Techniques
Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity. While these methods have been successfully applied to a variety of fluorinated monomers, their application to an allyl-functionalized monomer like this compound would be challenging due to the high propensity for chain transfer associated with the allyl group.
Organometallic-Mediated Radical Polymerization (OMRP) is a reversible-deactivation radical polymerization (RDRP) technique that uses an organometallic complex to reversibly cap the propagating polymer chain. This method has been shown to be effective for producing well-defined copolymers containing monomers such as vinyl acetate. The application of OMRP to fluorinated monomers has been explored, yielding alternating and block copolymers. acs.org However, the success of OMRP relies on minimizing irreversible termination and chain transfer reactions. The allylic hydrogens in this compound would likely interfere with the controlled process through chain transfer, making it a difficult monomer to control with this technique.
Single Electron Transfer-Living Radical Polymerization (SET-LRP) is a fast and robust method for polymerizing a wide range of monomers, including methacrylates, under mild conditions. The mechanism involves the reversible deactivation of the growing polymer chain by a copper(II) species, maintained in equilibrium through a single electron transfer process involving a copper(0) mediator. While SET-LRP has been successfully conducted in fluorinated alcohols for the polymerization of methacrylates, its application to allyl ethers is not documented. The susceptibility of the allyl group to chain transfer would likely disrupt the controlled nature of the SET-LRP equilibrium, leading to poor control over the polymerization.
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization method that uses a stable nitroxide radical to reversibly terminate the growing polymer chain. This technique has been used to create well-defined fluorinated copolymers. For instance, NMP has been shown to be effective for the copolymerization of α-trifluoromethylstyrenes with styrene. The success of NMP depends on the reversible cleavage of the bond between the propagating chain end and the nitroxide mediator. The presence of easily abstractable allylic hydrogens in this compound would introduce a competing and irreversible chain transfer pathway, which is detrimental to the living character of the polymerization. This would likely result in a loss of control, leading to broad molecular weight distributions and poorly defined polymers.
Iodine-Transfer Copolymerization (ITP) for Fluorinated Diblock Copolymers
Iodine-transfer polymerization (ITP) is a robust method for controlled radical polymerization, enabling the synthesis of polymers with well-defined architectures, such as block copolymers. tudelft.nl The fundamental principle of ITP lies in the reversible transfer of an iodine atom between a propagating polymer chain and a dormant species, which allows for control over the molecular weight and dispersity of the resulting polymer. tudelft.nl
In the context of fluorinated polymers, ITP has been successfully employed to create block copolymers by sequentially polymerizing different monomers. acs.org For instance, fluorinated macro-chain transfer agents have been synthesized via ITP and subsequently used to initiate the polymerization of a second monomer, leading to the formation of well-defined diblock copolymers. acs.org
The potential of this compound (referred to as AFE in some studies) as a chain transfer agent in radical polymerization has been investigated. In the radical polymerization of methyl methacrylate (MMA), AFE was found to have a transfer constant of 0.1 × 10⁻⁴ at 60°C. researchgate.net This value indicates that AFE has a low but measurable activity as a chain transfer agent. This characteristic is crucial for its potential application in ITP, where a controlled transfer process is desired. While AFE itself may not be a highly efficient chain transfer agent for all monomers, its reactivity can be tuned, or it can be used in conjunction with other monomers to synthesize fluorinated diblock copolymers with tailored properties. The presence of the hexafluoropropyl group in the resulting polymer can impart desirable characteristics such as hydrophobicity and chemical resistance.
Functional Polymer Synthesis
The incorporation of this compound into various polymer systems allows for the synthesis of functional materials with unique properties.
Incorporation into Thiol-Ene-Methacrylate Ternary Resin Systems
Thiol-ene-methacrylate ternary resin systems are of significant interest, particularly in the dental materials field, due to their advantageous properties such as reduced shrinkage stress and improved mechanical characteristics compared to traditional dimethacrylate resins. nih.govpocketdentistry.com The incorporation of a thiol-ene component as a reactive diluent can synergistically combine the desirable mechanical properties of methacrylates with the improved polymerization kinetics and lower shrinkage stress of thiol-ene systems. pocketdentistry.com
Research has demonstrated the successful synthesis and incorporation of a novel fluorinated allyl ether (FUAE) into a Bis-GMA/TEGDMA resin system to create a thiol-ene-methacrylate ternary resin. bohrium.com This study highlights the potential of fluorinated allyl ethers, such as this compound, in these systems. The findings indicated that the inclusion of the new thiol-ene resin with the fluorinated allyl ether increased the degree of conversion of the methacrylate functional group and decreased volumetric shrinkage. bohrium.com To maintain mechanical properties comparable to methacrylate resins, the mass fraction of the thiol-ene component was optimized. bohrium.com
The resulting ternary resin-based dental composites exhibited several advantages over their methacrylate counterparts, including:
Higher degree of conversion of methacrylate functional groups bohrium.com
Lower volumetric shrinkage bohrium.com
Lower shrinkage stress bohrium.com
Lower water sorption and solubility bohrium.com
The flexural properties of these ternary resin-based composites were found to be comparable or even superior to those of methacrylate resin-based dental composites. bohrium.com
Below is a table summarizing the properties of thiol-ene-methacrylate composites with varying ratios of thiol to allyl ether functional groups.
| Thiol:Ene Ratio | Flexural Strength (MPa) | Flexural Modulus (GPa) | Methacrylate Conversion (%) | Allyl Ether Conversion (%) | Water Sorption (μg/mm³) |
| 1:1 | 145 ± 11 | - | 69 ± 1 | 17 ± 2 | 14 ± 1 |
| 2:1 | 146 ± 8 | - | - | - | 12 ± 1 |
| 3:1 | 150 ± 9 | - | 74 ± 1 | 35 ± 3 | 13 ± 1 |
Data adapted from studies on methacrylate-thiol-ene composites. nih.gov
Ring-Opening Polymerization for Functional Polyethers (e.g., Poly(allyl glycidyl ether-co-lactide))
Ring-opening polymerization (ROP) is a versatile method for synthesizing a wide range of polymers, including functional polyethers. nih.gov A prominent example is the ROP of allyl glycidyl ether (AGE), which yields poly(allyl glycidyl ether) (PAGE), a polymer with pendant allyl groups that can be further functionalized. nih.gov The anionic ROP of AGE, initiated by a strong, non-nucleophilic base, can produce well-defined polymers with controlled molecular weights and low polydispersity. nih.gov
This methodology can be extended to create novel functional polyethers from this compound. A potential synthetic route involves the initial epoxidation of the allyl group of the hexafluoropropyl ether to form a fluorinated glycidyl ether monomer. This new monomer could then undergo ring-opening polymerization, analogous to AGE, to produce a polyether with pendant hexafluoropropyl ether groups. This approach would lead to the synthesis of polyethers with a high fluorine content, which is expected to impart properties such as hydrophobicity, oleophobicity, and low surface energy.
Furthermore, the copolymerization of this fluorinated glycidyl ether with other cyclic monomers, such as lactide, through ROP could lead to the synthesis of functional and biodegradable copolymers like poly(allyl glycidyl ether-co-lactide). nih.gov The incorporation of the fluorinated monomer would allow for the tuning of the copolymer's properties for specific applications.
Synthesis of Main-Chain Fluoro-Containing Polymers
The synthesis of polymers where the fluorinated moiety is part of the main chain can lead to materials with enhanced thermal and chemical stability. researchgate.net One approach to achieving this is through the polycondensation of fluorinated bisphenols with activated aromatic dihalides.
Allyl-containing fluorinated poly(arylene ether)s have been synthesized through the polycondensation of monomers such as 3,3'-diallyl-4,4'-dihydroxybiphenyl. researchgate.net This demonstrates a viable route for incorporating allyl functionality into the polymer backbone. A similar strategy could be employed for this compound. By first converting the allyl ether into a bisphenol derivative, it could then be used as a monomer in a nucleophilic aromatic substitution polycondensation reaction with a perfluorinated aromatic compound like decafluorobiphenyl. This would result in a main-chain fluoro-containing polymer where the hexafluoropropyl ether group is an integral part of the polymer backbone, potentially leading to polymers with exceptional thermal stability and chemical resistance.
Photopolymerization Processes
Photopolymerization offers several advantages, including rapid curing at ambient temperatures and spatial and temporal control over the polymerization process.
Photo-Induced Cationic Polymerization of Functionalized Fluorinated Oligomers
Photo-induced cationic polymerization is a well-established technique for the polymerization of monomers with electron-rich double bonds, such as vinyl ethers. nih.govnih.gov Upon exposure to UV radiation, a photoinitiator generates a strong acid, which then initiates the cationic polymerization of the monomer. unica.it
Allyl ethers, being a type of vinyl ether, are susceptible to cationic polymerization. Therefore, this compound can be expected to undergo photo-induced cationic polymerization. The presence of the electron-withdrawing hexafluoropropyl group is likely to influence the reactivity of the allyl double bond. This electron-withdrawing effect could decrease the electron density of the double bond, potentially affecting the rate of cationic polymerization. However, the ether oxygen atom can stabilize the propagating carbocation, facilitating the polymerization process.
The photo-induced cationic polymerization of functionalized fluorinated oligomers derived from this compound could lead to the formation of crosslinked networks with high fluorine content. These materials would be expected to exhibit low surface energy, hydrophobicity, and good thermal and chemical stability, making them suitable for applications such as protective coatings and low-refractive-index materials. Research on the cationic polymerization of semi-fluorinated vinyl ethers has shown that strong Brønsted acids can effectively catalyze the polymerization, overcoming the low reactivity of some fluorinated monomers. chemrxiv.org
Advanced Materials Applications and Research Prospects for Fluorinated Allyl Ethers
Development of Functional Fluoropolymers
The incorporation of Allyl 1,1,2,3,3,3-hexafluoropropyl ether into polymer chains allows for the precise tuning of material properties, opening up new avenues for the design of functional fluoropolymers with enhanced performance characteristics.
Tailoring Properties through Controlled Inclusion of Fluorinated Ether Monomers
The introduction of fluorinated monomers, such as this compound, into a polymer backbone is a strategic approach to modify the properties of the resulting material. The presence of the hexafluoropropyl group can significantly enhance the chemical and thermal stability of the polymer. Fluoropolymers are generally synthesized through the polymerization of fluorine-containing monomers.
Copolymerization of this compound with other monomers, for instance, tetrafluoroethylene (B6358150), can yield fluorinated ethylene-propylene copolymers with modified properties. The ether linkage in the monomer can impart a degree of flexibility to the polymer chain, potentially lowering the glass transition temperature and improving the low-temperature performance of the material. The pendant allyl group also offers a reactive site for further chemical modification or cross-linking, enabling the creation of complex polymer architectures.
The properties of copolymers can be systematically varied by controlling the ratio of the fluorinated allyl ether to other comonomers. This allows for the fine-tuning of characteristics such as crystallinity, solubility, and mechanical strength to meet the demands of specific applications. For example, increasing the content of the bulky, fluorinated side chains can disrupt chain packing and reduce crystallinity, leading to more amorphous and potentially transparent materials.
Application in Specialized Electronic Materials
The unique electronic properties of fluorine, particularly its high electronegativity, make fluoropolymers highly attractive for applications in specialized electronic materials. The incorporation of fluorine atoms into a polymer can lower its dielectric constant and dissipation factor, which are critical parameters for materials used in high-frequency communication systems and microelectronics.
While specific data for polymers derived solely from this compound is not extensively available in public literature, the general principles of fluoropolymer chemistry suggest their potential utility. The hexafluoropropyl group contributes to a low polarizability of the C-F bond, which is a key factor in achieving a low dielectric constant. Polymers with low dielectric constants are essential for reducing signal delay and cross-talk in integrated circuits and printed circuit boards.
The development of fluorinated poly(aryl ether)s containing moieties like the hexafluoroisopropylidene group has demonstrated the effectiveness of this approach in creating high-performance dielectrics. It is plausible that copolymers incorporating this compound could offer similar advantages, potentially with improved processability due to the nature of the allyl group.
Below is a table illustrating the typical dielectric properties of some common fluoropolymers, providing a benchmark for the potential performance of materials derived from this compound.
| Polymer | Dielectric Constant (at 1 MHz) | Dissipation Factor (at 1 MHz) |
| Polytetrafluoroethylene (PTFE) | 2.1 | 0.0002 |
| Fluorinated ethylene propylene (FEP) | 2.1 | 0.0007 |
| Perfluoroalkoxy alkane (PFA) | 2.1 | 0.0007 |
Polymeric Materials for Energy Storage
The field of energy storage is increasingly reliant on advanced polymer materials, particularly for the development of safer and more efficient batteries. Solid polymer electrolytes (SPEs) are a key area of research, aiming to replace the flammable liquid electrolytes currently used in lithium-ion batteries.
Fluorinated ethers are being explored as components of polymer electrolytes due to their electrochemical stability and potential to enhance ion transport. While specific studies on polymers derived from this compound for this application are not readily found, related research on fluorinated ethers in electrolytes provides some insights. For instance, hexafluoroisopropyl methyl ether has been investigated as a cosolvent and additive in lithium-ion battery electrolytes, where it contributes to improved safety due to its non-flammability and can help stabilize the electrode-electrolyte interface .
The incorporation of ether functionalities, such as those present in this compound, into a polymer backbone can facilitate the dissolution of lithium salts and promote the movement of lithium ions, which is essential for high ionic conductivity. The fluorine atoms can also contribute to a more stable solid electrolyte interphase (SEI) on the anode surface, improving battery cycle life.
The table below shows the ionic conductivity of some polymer electrolyte systems, highlighting the range of performance that researchers aim to achieve.
| Polymer Electrolyte System | Ionic Conductivity (S/cm) at Room Temperature |
| PEO-LiTFSI | ~10⁻⁷ - 10⁻⁵ |
| PAEK/PAEK-g-PEG composite MPEs | 8 x 10⁻³ |
Role as Key Synthetic Intermediates in Advanced Fluorine Chemistry
This compound serves as a valuable building block in organic synthesis, enabling the introduction of the hexafluoropropoxy group into a variety of molecular scaffolds. The allyl group provides a reactive handle for a range of chemical transformations.
One notable application is its use in cross-metathesis reactions. Research has demonstrated the successful reaction of this compound with alkenyl-substituted β-lactams in the presence of a Grubbs catalyst to yield functionalized β-lactam derivatives researchgate.net. This highlights its utility in the synthesis of complex, fluorine-containing molecules that may have applications in medicinal chemistry and materials science.
The ability of the allyl group to participate in such reactions makes this ether a versatile intermediate for creating more complex fluorinated compounds. The hexafluoropropyl ether moiety can impart desirable properties, such as increased lipophilicity and metabolic stability, to the target molecules. Fluorinated building blocks are of significant interest in the development of pharmaceuticals and agrochemicals .
Emergent Research Directions in Green Chemistry for Fluorinated Ether Synthesis
The synthesis of fluorinated compounds has traditionally relied on methods that can be energy-intensive and may involve hazardous reagents. Consequently, there is a growing emphasis on developing more environmentally friendly and sustainable synthetic routes.
The synthesis of fluorinated ethers often involves the use of fluorinated alcohols and alkylating agents. Green chemistry principles encourage the use of safer solvents, catalysts, and reaction conditions. For instance, research into the synthesis of 1,1,1,3,3,3-hexafluoroisopropyl methyl ether has explored the use of methyl carbonate as a greener alternative to more hazardous methylating agents, in combination with a reusable alkali catalyst google.comgoogle.com. This approach minimizes the production of toxic byproducts.
While specific green synthesis methods for this compound are not detailed in the available literature, the general trends in fluorine chemistry suggest a move towards:
Catalytic Processes: Utilizing efficient and recyclable catalysts to minimize waste.
Safer Fluorinating Agents: Exploring alternatives to hazardous fluorinating reagents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Renewable Feedstocks: Investigating the potential for deriving starting materials from renewable sources.
The development of such green synthetic protocols for this compound will be crucial for its sustainable production and widespread application in advanced materials.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for allyl 1,1,2,3,3,3-hexafluoropropyl ether, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution or catalytic addition reactions. For example, fluorinated POSS precursors are prepared by reacting this compound (AHFPE) with octakis(dimethylsiloxyhexafluoropropyl) silsesquioxane (OF) using platinum-based catalysts (e.g., Pt(dvs)) under inert conditions . Alternatively, hexafluoropropylene reacts with allyl alcohol in a radical-mediated process at elevated temperatures (80–120°C) . Optimize yields by controlling stoichiometry, solvent polarity (e.g., fluorinated ethers), and reaction time.
Q. What are the critical physicochemical properties of this compound relevant to experimental handling?
- Data :
| Property | Value | Source |
|---|---|---|
| Boiling point | 81.3°C (at 760 mmHg) | |
| Density | 1.5844 g/cm³ | |
| Refractive index | 1.272 | |
| Stability | Hydrolyzes in moisture, releasing HF |
- Handling : Store under anhydrous conditions (argon/vacuum), avoid glassware (reacts with silica), and use PTFE-lined containers.
Q. How is this ether utilized in polymer nanocomposites, and what advantages does it offer?
- Application : It serves as a fluorinated monomer in polyimide (PI)/polyhedral oligomeric silsesquioxane (POSS) nanocomposites. Blending AHFPE-derived POSS nanoparticles with PI improves thermal stability (Tg up to 371°C) and reduces dielectric constants, critical for aerospace and microelectronics .
- Experimental Design : Incorporate 5–15 wt% POSS into PI matrices via solution casting, followed by thermal imidization. Monitor phase separation using SEM and DMA .
Advanced Research Questions
Q. How do structural variations (e.g., fluorination pattern) affect radical transfer efficiency in polymerization?
- Mechanistic Insight : AHFPE acts as a transfer agent in radical polymerizations (e.g., methyl methacrylate) with a low transfer constant (Ctr = 0.1 × 10⁻³), indicating limited chain-transfer activity compared to allyl glycidyl ether (Ctr = 1.1 × 10⁻³) . The electron-withdrawing fluoropropyl group reduces allylic hydrogen abstraction efficiency.
- Methodology : Conduct kinetic studies using dilatometry or NMR to quantify transfer constants. Compare with DFT calculations of bond dissociation energies .
Q. What causes contradictory thermal behavior in PI/POSS nanocomposites containing AHFPE-derived nanoparticles?
- Data Contradiction : Adding 10 wt% fluorinated POSS increases Tg by 5°C (371°C vs. pure PI at 366°C), but 15 wt% non-fluorinated POSS decreases Tg to 359°C .
- Resolution : Fluorinated POSS enhances rigidity via strong covalent interactions with the PI matrix, while non-fluorinated POSS disrupts chain packing, increasing free volume. Validate using positron annihilation lifetime spectroscopy (PALS) to probe free-volume changes .
Q. What strategies mitigate hydrolysis during storage or reactions involving this ether?
- Challenge : The compound hydrolyzes in humid environments, generating HF (corrosive/toxic).
- Solutions :
- Use molecular sieves or anhydrous MgSO₄ during synthesis/purification.
- Perform reactions in fluorinated solvents (e.g., perfluorohexane) to minimize water ingress.
- Monitor HF release via in-situ IR spectroscopy (ν(H-F) at ~4000 cm⁻¹) .
Q. How does AHFPE enhance flame retardancy in gel polymer electrolytes for lithium batteries?
- Application : In fluorinated gel electrolytes (e.g., 1 M LiPF₆ in FEC/FEMC/AHFPE blends), AHFPE’s high fluorine content suppresses combustion by radical scavenging.
- Validation : Test flame retardancy via UL-94 vertical burning or cone calorimetry. Compare heat release rates (HRR) with non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
